molecular formula C9H8BrNOS B593647 2-(Bromomethyl)-5-methoxy-1,3-benzothiazole CAS No. 131337-68-3

2-(Bromomethyl)-5-methoxy-1,3-benzothiazole

Cat. No. B593647
CAS RN: 131337-68-3
M. Wt: 258.133
InChI Key: CVAFJSPTOVRIHQ-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-5-methoxy-1,3-benzothiazole, also known as this compound, is a useful research compound. Its molecular formula is C9H8BrNOS and its molecular weight is 258.133. The purity is usually 95%.
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properties

CAS RN

131337-68-3

Molecular Formula

C9H8BrNOS

Molecular Weight

258.133

IUPAC Name

2-(bromomethyl)-5-methoxy-1,3-benzothiazole

InChI

InChI=1S/C9H8BrNOS/c1-12-6-2-3-8-7(4-6)11-9(5-10)13-8/h2-4H,5H2,1H3

InChI Key

CVAFJSPTOVRIHQ-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)SC(=N2)CBr

synonyms

2-(BROMOMETHYL)-5-METHOXYBENZOTHIAZOLE

Origin of Product

United States

Synthesis routes and methods

Procedure details

2.58 g (14.5 mmol; 1.3 eq.) of N-bromosuccinimide and a spatula tip's worth of aza-bis-isobutyronitrile are added to 2 g (11.16 mmol) of 2-methyl-5-methoxy-1,3-benzothiazole in solution in 25 ml of anhydrous carbon tetrachloride. The reaction mixture is heated under reflux and under irradiation for 6 hours, with a spatula tip's worth of aza-bis-isobutyronitrile added every 2 hours. After returning to ambient temperature, the insoluble part formed is filtered, the solvent is evaporated off under reduced pressure and the residue is purified by chromatography on a silica column (eluent: ethyl acetate/heptane 1/4). The expected product is obtained in the form of a white solid.
Quantity
2.58 g
Type
reactant
Reaction Step One
[Compound]
Name
aza-bis-isobutyronitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
[Compound]
Name
aza-bis-isobutyronitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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